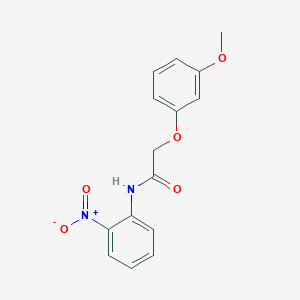![molecular formula C19H22O4 B3976835 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B3976835.png)
1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
Übersicht
Beschreibung
1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione, also known as BDMO, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. BDMO is a spirocyclic diketone that contains a benzoyl group and two methyl groups, making it a highly functionalized compound. In
Wirkmechanismus
The mechanism of action of 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is not fully understood, but it is believed to be due to its ability to act as a nucleophile and react with electrophiles. 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione can also form hydrogen bonds with other molecules, which can affect its reactivity and biological activity.
Biochemical and Physiological Effects:
1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione has antioxidant and anti-inflammatory properties, which may make it useful in the development of new drugs for the treatment of various diseases. 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione has also been shown to have antibacterial and antifungal properties, which may make it useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione in lab experiments is its unique structure, which makes it a versatile building block for the synthesis of various organic compounds. 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are many future directions for the research and development of 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione. One potential area of research is in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Another potential area of research is in the development of new materials, including spirocyclic compounds, which have unique properties and potential applications in various industries. Finally, future research could focus on improving the synthesis method of 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione to increase its yield and make it more accessible to researchers.
Conclusion:
In conclusion, 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is a highly functionalized compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione has been widely used in scientific research, particularly in the development of new drugs and materials. While there are still many unanswered questions about the mechanism of action and biological activity of 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione, its potential applications make it an exciting area of research for the future.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione has been widely used in scientific research due to its unique structure and potential applications. One of the most significant applications of 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is in the field of organic synthesis. 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione can be used as a building block for the synthesis of various organic compounds, including spirocyclic compounds, which are important in the development of new drugs and materials.
Eigenschaften
IUPAC Name |
1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-18(2)16(21)19(11-7-4-8-12-19)15(23-17(18)22)14(20)13-9-5-3-6-10-13/h3,5-6,9-10,15H,4,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTVJZZILDJDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B3976760.png)
![N-[(7R,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2,6-dimethoxypyrimidine-4-carboxamide](/img/structure/B3976776.png)
![2-{[(2-sec-butylphenoxy)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B3976789.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B3976807.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3976811.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B3976820.png)

![N-(2-bromophenyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B3976843.png)
![N-{[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]methyl}-2,3-dimethoxybenzamide](/img/structure/B3976850.png)

![2-phenyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B3976855.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methoxyphenyl)benzamide](/img/structure/B3976871.png)
